molecular formula C22H23NO5 B11156706 N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine

Cat. No.: B11156706
M. Wt: 381.4 g/mol
InChI Key: ZKHLJRPPHRLYGR-HXUWFJFHSA-N
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Description

2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting with the formation of the chromene core. One common method involves the condensation of substituted salicylaldehydes with active methylene compounds under basic conditions to form the chromene ring . Subsequent functionalization of the chromene core can be achieved through various organic reactions, including alkylation, acylation, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is unique due to its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C22H23NO5/c1-12(2)20(22(26)27)23-11-16-13(3)9-17-19(21(16)25)15(10-18(24)28-17)14-7-5-4-6-8-14/h4-10,12,20,23,25H,11H2,1-3H3,(H,26,27)/t20-/m1/s1

InChI Key

ZKHLJRPPHRLYGR-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN[C@H](C(C)C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CNC(C(C)C)C(=O)O)O

Origin of Product

United States

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